molecular formula C21H18N2O4S B2873311 N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide CAS No. 392236-83-8

N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide

Cat. No. B2873311
CAS RN: 392236-83-8
M. Wt: 394.45
InChI Key: XYYQEPLFQVXZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Antiproliferative and Apoptosis-inducing Activities

N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide derivatives have been studied for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some derivatives showed significant inhibitory effects on cell growth, with specific compounds emerging for their proapoptotic effects, particularly towards MCF-7 cancer cell lines (Corbo et al., 2016).

Calcium Antagonistic Activity

Benzothiazoline derivatives, structurally related to N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide, have been synthesized and evaluated for their Ca2+ antagonistic activity. These compounds have shown higher Ca2+ antagonistic activity compared to their thiazolidine counterparts. The substitution patterns on the benzothiazoline skeleton significantly affect their biological activities, with some compounds demonstrating potent Ca2+ antagonistic activity in vitro and dual inhibition on fast Na+ and slow Ca2+ inward channels in rabbit hearts (Yamamoto et al., 1988).

Antibacterial and Antitumor Properties

The synthesis and characterization of benzothiazole derivatives, including the study of their antibacterial activities against various bacterial strains, highlight the versatility of benzothiazole compounds. These studies have shown that benzothiazole derivatives exhibit significant antibacterial and antitumor activities, showcasing the potential of these compounds in developing new therapeutic agents (Obasi et al., 2017).

Synthesis and Green Chemistry Approaches

Recent advances in the synthesis of benzothiazole compounds related to green chemistry emphasize the importance of environmentally friendly synthetic processes. These approaches aim to develop benzothiazole derivatives using sustainable methods, contributing to the field of medicinal chemistry and beyond (Gao et al., 2020).

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQEPLFQVXZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide

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